N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide
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Overview
Description
N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by its unique structure, which includes multiple methyl groups and a phenylsulfonyl moiety, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Introduction of sulfonyl groups to the aromatic ring.
Alkylation: Addition of methyl groups to the aromatic ring and nitrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: Electrophilic aromatic substitution can introduce different functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the pH regulation in cells. This inhibition can lead to various biological effects, including antimicrobial activity and potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide is unique due to its multiple methyl groups and phenylsulfonyl moiety, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N,2,4,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-12-11-13(2)17(24(20,21)18-4)14(3)16(12)19(5)25(22,23)15-9-7-6-8-10-15/h6-11,18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSBAZYYRAKCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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